molecular formula C12H14BrNO2 B7538579 N-(2-bromophenyl)oxane-4-carboxamide

N-(2-bromophenyl)oxane-4-carboxamide

Cat. No. B7538579
M. Wt: 284.15 g/mol
InChI Key: BVUCTGKUGUWQHL-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)oxane-4-carboxamide, also known as BPOC, is a chemical compound that has been extensively studied for its potential use in scientific research. BPOC is a member of the oxanamide family of compounds and is known for its ability to inhibit the activity of enzymes that play a key role in various biochemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)oxane-4-carboxamide involves the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in its activity. The exact details of the mechanism of action of N-(2-bromophenyl)oxane-4-carboxamide are still being studied, but it is believed to involve the formation of a reactive intermediate that interacts with the active site of the enzyme.
Biochemical and Physiological Effects:
N-(2-bromophenyl)oxane-4-carboxamide has been shown to have a variety of biochemical and physiological effects. One of the key effects of N-(2-bromophenyl)oxane-4-carboxamide is its ability to inhibit the activity of proteases, which can have a variety of downstream effects on cellular processes. N-(2-bromophenyl)oxane-4-carboxamide has also been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the key advantages of N-(2-bromophenyl)oxane-4-carboxamide is its ability to selectively inhibit the activity of specific enzymes. This allows researchers to study the activity of individual enzymes in a complex biological system. However, one limitation of N-(2-bromophenyl)oxane-4-carboxamide is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-(2-bromophenyl)oxane-4-carboxamide. One area of interest is the development of more selective inhibitors that can target specific proteases with greater precision. Another area of interest is the use of N-(2-bromophenyl)oxane-4-carboxamide in the study of other enzymes involved in cellular processes, such as kinases and phosphatases. Finally, there is potential for the development of N-(2-bromophenyl)oxane-4-carboxamide-based drugs for the treatment of inflammatory diseases and other conditions.

Synthesis Methods

N-(2-bromophenyl)oxane-4-carboxamide can be synthesized using a variety of methods. One common method involves the reaction of 2-bromophenylamine with ethyl oxanecarboxylate in the presence of a catalyst such as triethylamine. The resulting product can be purified using standard techniques such as column chromatography.

Scientific Research Applications

N-(2-bromophenyl)oxane-4-carboxamide has been used extensively in scientific research as a tool for studying the activity of enzymes involved in various biochemical processes. One of the key applications of N-(2-bromophenyl)oxane-4-carboxamide is in the study of proteases, which are enzymes that play a key role in the breakdown of proteins. N-(2-bromophenyl)oxane-4-carboxamide has been shown to inhibit the activity of several different proteases, including trypsin, chymotrypsin, and elastase.

properties

IUPAC Name

N-(2-bromophenyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-3-1-2-4-11(10)14-12(15)9-5-7-16-8-6-9/h1-4,9H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUCTGKUGUWQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)oxane-4-carboxamide

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